Architectural and Pharmacological Profiling of 3-Methyl-5-phenyl-1H-indole-2-carboxylic Acid
Architectural and Pharmacological Profiling of 3-Methyl-5-phenyl-1H-indole-2-carboxylic Acid
Executive Summary
The indole-2-carboxylic acid scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous antivirals, NMDA receptor antagonists, and metabolic modulators [1]. Within this class, 3-methyl-5-phenyl-1H-indole-2-carboxylic acid (CAS: 191868-97-0) represents a rationally designed building block that maximizes target binding affinity through precise steric and electronic tuning .
This technical guide deconstructs the structural causality, pharmacological relevance, and synthetic methodologies associated with this specific compound, providing drug development professionals with a comprehensive blueprint for utilizing this scaffold in advanced drug discovery pipelines.
Structural and Physicochemical Profiling
The pharmacological efficacy of 3-methyl-5-phenyl-1H-indole-2-carboxylic acid is directly dictated by its distinct substitution pattern. Each functional group serves a specific mechanistic purpose:
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1H-Indole Core: Provides a rigid, aromatic bicyclic framework. The N-H acts as a critical hydrogen bond donor, essential for anchoring the molecule within target protein active sites.
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C2-Carboxylic Acid (-COOH): Acts as the primary pharmacophore for metal chelation (e.g., coordinating Mg²⁺ ions) and ionic interactions. Its proximity to the indole nitrogen allows for bidentate binding modes [2].
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C3-Methyl Group (-CH₃): Introduces steric bulk that restricts the rotational freedom of the adjacent C2-carboxylate. This conformational locking forces the carboxylate into a coplanar geometry optimal for target engagement. Additionally, it increases the overall lipophilicity of the scaffold.
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C5-Phenyl Group (-C₆H₅): Extends the conjugated π-system. This structural appendage is critical for occupying deep hydrophobic pockets and engaging in π-π stacking interactions with aromatic amino acid residues or nucleic acid bases [2].
Quantitative Physicochemical Data
To predict the pharmacokinetic behavior of this scaffold, we summarize its core physicochemical properties below, which heavily influence its utility in oral drug design [3].
| Property | Value | Rationale / Implication |
| Molecular Formula | C₁₆H₁₃NO₂ | Core scaffold composition. |
| Molecular Weight | 251.28 g/mol | Falls well within Lipinski's Rule of 5, ensuring favorable oral bioavailability. |
| Monoisotopic Mass | 251.0946 Da | Critical parameter for high-resolution mass spectrometry (HRMS) validation. |
| Predicted XLogP3 | ~3.9 | Optimal lipophilicity for membrane permeability and hydrophobic pocket partitioning. |
| Topological Polar Surface Area | 53.1 Ų | Excellent for cellular penetration; indicates potential for blood-brain barrier (BBB) crossing. |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Facilitates targeted hydrogen bonding with receptor residues. |
| Hydrogen Bond Acceptors | 2 (C=O, C-O) | Enables interaction with hydrogen bond donors in the active site. |
Mechanistic Biology & Pharmacological Relevance
The structural features of 3-methyl-5-phenyl-1H-indole-2-carboxylic acid translate directly into potent biological activity across several therapeutic domains.
HIV-1 Integrase Strand Transfer Inhibition (INSTI)
Indole-2-carboxylic acids are well-documented bioisosteres for the diketo acid motif found in FDA-approved HIV-1 integrase inhibitors. The mechanism is highly dependent on the spatial arrangement of the functional groups:
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Metal Chelation: The C2-carboxylate and the N1-indole nitrogen act in concert to chelate two catalytic Mg²⁺ ions within the integrase active site [2].
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Nucleic Acid Engagement: The C5-phenyl group projects into the viral DNA binding channel, engaging in critical π-π stacking interactions with the 3'-terminal adenosine (dC20) of the processed viral DNA, effectively blocking strand transfer [2].
NMDA Receptor Antagonism
Beyond virology, the indole-2-carboxylic acid core acts as a competitive antagonist at the glycine binding site of the NMDA receptor [1]. The C2-carboxylate mimics the endogenous glycine carboxylate, while the bulky C5-phenyl and C3-methyl groups prevent the receptor from undergoing the conformational changes required for ion channel opening, making it a valuable scaffold for neurological disease research.
Step-by-step mechanistic pathway of HIV-1 integrase inhibition by the indole scaffold.
Experimental Protocols: Synthesis and Validation
To synthesize 3-methyl-5-phenyl-1H-indole-2-carboxylic acid, we utilize a highly reliable, two-step sequence: a Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a mild basic saponification [4].
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Install the C5-phenyl group onto the indole core. Rationale: We utilize a biphasic solvent system (Toluene/EtOH/H₂O). Toluene dissolves the organic substrates, water dissolves the inorganic base (Na₂CO₃), and ethanol acts as a phase-transfer bridge, ensuring homogeneous interaction at the solvent interface. Degassing is critical to prevent the oxidative deactivation of the Pd(0) catalyst.
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Preparation: In a flame-dried Schlenk flask, combine ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (1.0 eq) and phenylboronic acid (1.2 eq).
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Catalyst & Base: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) and sodium carbonate (Na₂CO₃) (2.0 eq).
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Solvent Addition: Add a degassed mixture of Toluene/Ethanol/Water (ratio 2:1:1, 0.2 M concentration relative to the indole).
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Reaction: Purge the flask with N₂ for 10 minutes. Heat the mixture to 100 °C under reflux for 12 hours.
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Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield ethyl 3-methyl-5-phenyl-1H-indole-2-carboxylate.
Step 2: Saponification (Self-Validating Isolation)
Objective: Cleave the ethyl ester to reveal the active carboxylic acid pharmacophore. Rationale: Mild lithium hydroxide (LiOH) is used to prevent degradation of the indole core. The protocol is self-validating: because the free carboxylic acid is highly lipophilic, acidification of the aqueous layer forces the product to crash out of solution as a pure solid, eliminating the need for complex chromatography.
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Hydrolysis: Dissolve the intermediate from Step 1 in a THF/MeOH/H₂O mixture (3:1:1). Add LiOH·H₂O (3.0 eq).
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Reaction: Stir at 25 °C for 4 hours. Monitor via TLC until the starting material is consumed.
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Isolation: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and extract once with diethyl ether to remove non-polar impurities.
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Precipitation: Slowly acidify the aqueous layer with 1M HCl to pH ~2. A white/off-white precipitate will form immediately.
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Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum to yield pure 3-methyl-5-phenyl-1H-indole-2-carboxylic acid .
Step-by-step synthetic workflow via Suzuki coupling and saponification.
Analytical Validation System
To confirm the integrity of the synthesized product, the following analytical signatures must be observed:
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¹H NMR (400 MHz, DMSO-d₆): The success of the saponification is validated by the complete disappearance of the ethyl ester signals (quartet at ~4.3 ppm and triplet at ~1.4 ppm). Key diagnostic peaks include the C3-methyl singlet at ~2.5 ppm, a broad singlet for the carboxylic acid OH at ~12.8 ppm, and the indole N-H broad singlet at ~11.5 ppm. The aromatic region (7.2–7.8 ppm) will integrate for 8 protons (5 from the phenyl ring, 3 from the indole core).
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LC-MS (ESI): The mass spectrometer should yield a prominent [M+H]⁺ peak at m/z 252.10 and an [M-H]⁻ peak at m/z 250.09 in negative ion mode.
References
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Sigma-Aldrich - 3-methyl-5-phenyl-1H-indole-2-carboxylic acid Product Profile. Retrieved from:[Link]
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MDPI (Molecules) - The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from:[Link]
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PubChemLite - Compound Summary for CID 23301827: 3-methyl-5-phenyl-1H-indole-2-carboxylic acid. Retrieved from:[Link]
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Journal of Medicinal Chemistry (ACS) - Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13 (Suzuki Coupling Protocols). Retrieved from:[Link]
